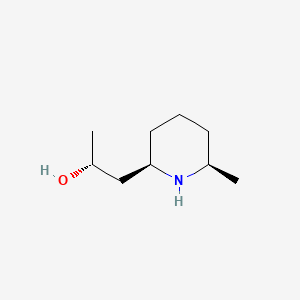

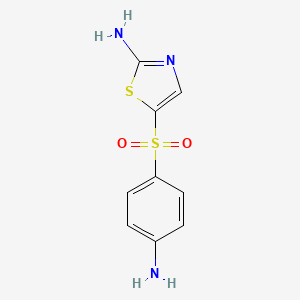

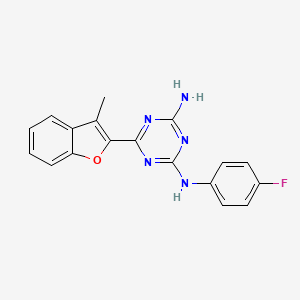

2-(苯磺酰基)-3,3-双(甲硫基)丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves strategies that leverage the reactivity of sulfonyl and methylsulfanyl groups. For example, 2,3-bis(phenylsulfonyl)-1,3-butadiene has been utilized as a substrate in Michael donor/acceptor reactions to synthesize fused cyclopentenes, showcasing the utility of sulfonyl groups in complex organic synthesis (Padwa et al., 1996). Additionally, the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes via a radical relay strategy demonstrates the reactivity of methylsulfanyl groups under photoinduced conditions (Gong et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing benzenesulfonyl and methylsulfanyl groups is characterized by the presence of different types of hydrogen bonds and conformational properties, as observed in 1,2-bis(N-benzenesulfonylamino)benzenes (Kato et al., 2006). These structural features significantly influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of sulfonyl and methylsulfanyl groups facilitates various chemical transformations. For instance, bis(phenylsulfonyl)ethylenes have been shown to act as synthetic equivalents of ethylene 1,2-dipoles, demonstrating their potential in dipolar addition reactions (Lucchi et al., 1984).

Physical Properties Analysis

The physical properties of compounds with benzenesulfonyl and methylsulfanyl groups, such as melting points, solubility, and crystallinity, can be influenced by their molecular structure. The crystal structures of specific compounds reveal the importance of intermolecular interactions, including hydrogen bonding and π-π stacking, in determining these properties (Palani et al., 2006).

科学研究应用

催化和聚合

Skupov 等人(2007 年)的研究讨论了钯芳基磺酸膦催化剂在丙烯酸酯与乙烯共聚中的应用。该研究突出了这些催化剂在聚合物合成中的潜力,其中磺酸盐基团在聚合过程中发挥了关键作用,产生了具有显着共聚单体掺入的高分子量聚合物(Skupov 等人,2007 年)。

有机合成

一些研究探索了苯磺酰基衍生物在有机合成中的应用。龚等人(2019 年)开发了一种自由基传递策略来合成 3-(甲磺酰基)苯并[b]噻吩,强调了在温和条件下光诱导磺酰化的效率(龚等人,2019 年)。同样,Abu-Shanab(2006 年)致力于合成含有砜部分的多官能取代吡啶-2-(1H)-硫酮,揭示了复杂的反应途径和各种衍生物的形成,这些衍生物在药物合成和工业化学中具有潜在应用(Abu-Shanab,2006 年)。

无机和配位化学

Pedrosa 等人(2010 年)的研究涉及合成以手性非外消旋亚砜为配体的二氧钼配合物。这项研究展示了这些化合物在各种化学转化中的结构复杂性和潜在的催化应用(Pedrosa 等人,2010 年)。

分子和结构化学

Kato 等人(2006 年)研究了双(N-苯磺酰氨基)苯的晶体结构,重点研究了磺酰胺部分的构象性质和观察到的氢键类型。这项研究有助于理解分子相互作用和设计具有特定性质的分子材料(Kato 等人,2006 年)。

纳滤和膜科学

刘等人(2012 年)合成了新型磺化芳香族二胺单体,并用它们制备了薄膜复合纳滤膜。这些膜显示出改善的水通量和染料截留能力,突出了磺化化合物在增强膜性能方面的潜力(Liu 等人,2012 年)。

安全和危害

The compound “(2E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile” has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQOZAHGIFBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973678 |

Source

|

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

CAS RN |

58092-40-3 |

Source

|

| Record name | Phenylsulfonyl ketenethioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

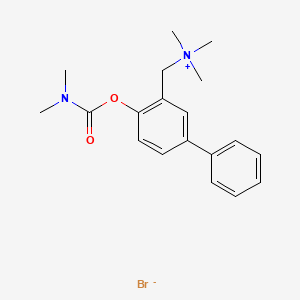

![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)

![8-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B1217989.png)

![(8r,9s,10r,13s,14s,17r)-10,13-Dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(4'h,6h)-dione](/img/structure/B1217992.png)